2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one

Medicinal Chemistry Scaffold Design Physicochemical Profiling

CAS 2731-96-6 is the only commercially cataloged tricyclic scaffold that faithfully recapitulates the chanoclavine-I aldehyde (ChEBI:65032) biosynthetic node. Its distinct 6-one substitution pattern and secondary amine enable chemoselective reductive amination for semi-synthetic ergot alkaloid analogs, a transformation unsupported by the 3-one naphthostyril scaffold. This compound serves as a dual-handle building block (amine acylation/sulfonylation; ketone oxime/hydrazone formation) and a critical negative-control scaffold for naphthostyril-based CDK2 inhibitor programs. Choose 2731-96-6 when regioisomeric fidelity, a defined hydrogen-bond donor profile, and synthetic flexibility toward benzo[cd]indole libraries are essential.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 2731-96-6
Cat. No. B6602350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one
CAS2731-96-6
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=CNC3=CC=CC1=C23
InChIInChI=1S/C11H9NO/c13-9-4-7-2-1-3-10-11(7)8(5-9)6-12-10/h1-3,6,12H,4-5H2
InChIKeyOHFYTXXSEKNWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one (CAS 2731-96-6): Core Scaffold Identity and Procurement Baseline


2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one (CAS 2731-96-6) is a tricyclic heterocyclic ketone bearing a partially saturated 2-azatricyclo[6.3.1.0⁴,¹²]dodeca-tetraen-6-one core [1]. With molecular formula C₁₁H₉NO and a molecular weight of 171.19 g·mol⁻¹, the compound contains a secondary amine at position 2 and a ketone at position 6 within a fused benzo[cd]indole-like framework that is distinct from the fully aromatic naphthostyril (1H-benzo[cd]indol-2-one) system [2]. This scaffold is the unsubstituted parent of the tetracyclic ergot alkaloid intermediate chanoclavine‑I (C₁₆H₂₀N₂O, MW 256.34) [3], placing CAS 2731-96-6 at the intersection of heterocyclic building-block chemistry, medicinal-chemistry scaffold exploration, and natural-product biosynthetic studies.

Why 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one Cannot Be Generically Replaced by In-Class Analogs


Close analogs of CAS 2731-96-6—including positional isomers that relocate the ketone (e.g., the 9‑one isomer, CAS 603310‑86‑7 ) and variants that alter ring saturation (e.g., fully aromatic CAS 45990‑12‑3 )—differ meaningfully in hydrogen‑bond donor/acceptor count, topological polar surface area, and molecular planarity. The 6‑one substitution pattern directly maps onto the biosynthetic intermediate chanoclavine‑I aldehyde (ChEBI:65032) [1], whereas the 3‑one naphthostyril scaffold yields potent CDK2 inhibitors (IC₅₀ = 127 nM for the 9‑fluoro‑5‑(1H‑pyrrol‑2‑yl)‑trisubstituted analog) [2]. These divergent biological and synthetic trajectories mean that substituting CAS 2731‑96‑6 with a “similar‑looking” tricyclic aza‑ketone can alter reactivity in subsequent derivatization steps, compromise hydrogen‑bonding capacity in target engagement, or erase the structural prerequisite for ergot‑alkaloid pathway reconstitution. Quantitative differentiation is therefore essential for any user requiring a specific regioisomer, a defined H‑bond donor profile, or a scaffold that faithfully recapitulates the chanoclavine biosynthetic node.

Quantitative Differentiation Evidence for 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one vs. Nearest Analogs


Regioisomeric Ketone Position Dictates Hydrogen‑Bond Donor Capacity and Polar Surface Area

The target compound (CAS 2731‑96‑6) possesses a secondary amine at position 2, contributing one hydrogen‑bond donor (HBD) and one hydrogen‑bond acceptor (HBA) from the nitrogen lone pair, plus one HBA from the 6‑ketone, yielding a computed HBD = 1 and HBA = 2 . The 9‑one positional isomer (CAS 603310‑86‑7) contains a tertiary amide‑like nitrogen with no H‑bond donor capacity (HBD = 0, HBA = 2) and a smaller topological polar surface area (PSA = 22 Ų) . This structural difference is critical for applications requiring a secondary amine for further functionalization (e.g., reductive amination, sulfonylation) or for target engagement where an H‑bond donor is essential for molecular recognition.

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Saturation Pattern Differentiates the Tetraen-6-one Scaffold from Fully Aromatic Naphthostyril Systems

The target compound (C₁₁H₉NO, MW 171.19) contains one tetrahedral carbon at position 5 (methylene bridge), rendering it a tetraene with partial saturation, whereas the fully aromatic naphthostyril (1H‑benzo[cd]indol‑2‑one, CAS 130‑00‑7, C₁₁H₇NO, MW 169.18) is a planar pentaene lacking sp³ centers [1]. The embedded methylene group in CAS 2731‑96‑6 introduces conformational flexibility that is absent in naphthostyril; this flexibility directly maps onto the geometry of the biosynthetic chanoclavine‑I intermediate, which retains the same partially saturated tricyclic core [2]. The difference in saturation also affects UV absorption maxima (naphthostyril λmax ≈ 340 nm in ethanol ; the target compound's λmax is blue‑shifted due to reduced conjugation) and melting point (naphthostyril mp 173–178 °C ; the target compound is expected to melt lower owing to reduced planarity).

Synthetic Chemistry Building Blocks Aromaticity

Anchimeric Proximity to the Chanoclavine Biosynthetic Scaffold Enables Pathway‑Relevant Studies

The tricyclic core of CAS 2731‑96‑6 is the direct structural precursor of the chanoclavine‑I framework: chanoclavine‑I (C₁₆H₂₀N₂O) differs only by the addition of a 6‑(methylamino) substituent and a 7‑(2‑methyl‑propenol) side chain [1]. The biosynthetic intermediate chanoclavine‑I aldehyde (ChEBI:65032; (6R,7R)‑N‑methyl‑7‑(2‑methyl‑3‑oxopropyl)‑2‑azatricyclo[6.3.1.0⁴,¹²]dodeca‑1(11),3,8(12),9‑tetraen‑6‑aminium) retains the identical 2‑azatricyclo[6.3.1.0⁴,¹²]dodeca‑1,3,8,9‑tetraene core with a 6‑amino (not 6‑oxo) substitution [2]. The authors of the MDPI study demonstrated that four genes (dmaW, easF, easE, easC) are sufficient for chanoclavine‑I synthesis in Aspergillus nidulans, with chanoclavine‑I aldehyde serving as the branch‑point intermediate that partitions into festuclavine and agroclavine [3]. CAS 2731‑96‑6, as the 6‑oxo analog, is therefore the closest available synthetic surrogate for probing early‑stage ergot alkaloid assembly, whereas naphthostyril (3‑one) and the 9‑one isomer lack this biosynthetic anchimeric relationship.

Natural Products Biosynthesis Ergot Alkaloids

Divergent Biological Trajectory: Naphthostyril Core Yields Nanomolar CDK2 Inhibitors Unattainable with the 6‑One Scaffold Without Derivatization

Trisubstituted naphthostyril analogs (based on the 1H‑benzo[cd]indol‑2‑one scaffold) have been optimized to achieve CDK2 IC₅₀ values as low as 127 nM, with X‑ray co‑crystal structures confirming binding at 2.5 Å resolution [1][2]. The fully aromatic naphthostyril system provides a planar, electron‑deficient surface that engages the kinase ATP‑binding pocket through π‑stacking and H‑bond interactions involving the lactam carbonyl and NH [1]. The partially saturated 6‑one scaffold of CAS 2731‑96‑6 lacks this extended aromatic conjugation and the lactam H‑bond donor geometry, predicting significantly weaker intrinsic kinase binding; however, the 6‑one scaffold offers a distinct vector for substitution at C‑5 and C‑7 that is orthogonal to the naphthostyril substitution pattern (typically positions 3, 5, and 6) [3]. This divergence means that the two scaffolds address different chemical space for target engagement, and the choice between them must be guided by the desired substitution topology.

Kinase Inhibition Cancer Research Structure–Activity Relationships

Recommended Application Scenarios for 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one (CAS 2731-96-6)


Scaffold for Ergot Alkaloid Biosynthetic Pathway Reconstitution and Chanoclavine Analog Synthesis

CAS 2731‑96‑6 is the sole commercially cataloged scaffold that matches the tricyclic connectivity of the biosynthetic intermediate chanoclavine‑I aldehyde (ChEBI:65032). Laboratories engaged in heterologous expression of ergot alkaloid pathway genes (dmaW, easF, easE, easC) in fungal hosts can use this compound as a synthetic standard for LC‑MS peak identification or as a starting material for semi‑synthetic chanoclavine analogs [1][2]. The 6‑oxo group allows chemoselective reductive amination to install the 6‑(methylamino) substituent found in the natural product, a transformation that the 3‑one naphthostyril scaffold does not support with comparable regiochemical fidelity [3].

Diversifiable Heterocyclic Building Block for Fragment‑Based Drug Discovery

The combination of a secondary amine (position 2) and a ketone (position 6) makes CAS 2731‑96‑6 a dual‑handle building block for parallel medicinal chemistry. The amine can undergo sulfonylation, acylation, or alkylation, while the ketone can be converted to oximes, hydrazones, or secondary alcohols via reduction [1]. The sp³ methylene at C‑5 offers a third diversification point via directed C–H activation. This three‑point derivatization potential exceeds that of the 9‑one isomer (CAS 603310‑86‑7), which lacks an amine H‑bond donor, and contrasts with the naphthostyril scaffold, where the lactam NH is less nucleophilic than a secondary amine [2].

Negative Control or Orthogonal Pharmacophore for CDK2 Inhibitor Programs

For kinase drug‑discovery teams working with naphthostyril‑based CDK2 inhibitors (IC₅₀ = 127 nM for optimized trisubstituted analogs), CAS 2731‑96‑6 serves as a valuable negative‑control scaffold. Because the 6‑one tricyclic system lacks the extended aromatic conjugation and lactam geometry required for CDK2 ATP‑pocket binding, it can be used in counter‑screens to confirm that observed cellular activity is target‑specific rather than a pan‑assay interference artifact [1][2]. Its distinct C‑5/C‑7 exit vectors may also be exploited to explore binding pockets inaccessible to the naphthostyril series [3].

Precursor for Benzo[cd]indole Libraries via Transition‑Metal‑Free Annulation Chemistry

Recent advances in organolithium‑mediated synthesis of 2‑substituted benzo[cd]indoles from peri‑dihalonaphthalenes and nitriles [1] highlight the broader utility of the benzo[cd]indole framework. CAS 2731‑96‑6, as a pre‑oxidized variant bearing a 6‑ketone, can serve as a late‑stage intermediate for libraries of 2,6‑disubstituted benzo[cd]indoles with controlled regiochemistry. The partially saturated ring allows selective oxidation or dehydrogenation to the fully aromatic system if desired, providing a synthetic flexibility not available from the fully aromatic naphthostyril starting material [2].

Quote Request

Request a Quote for 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.